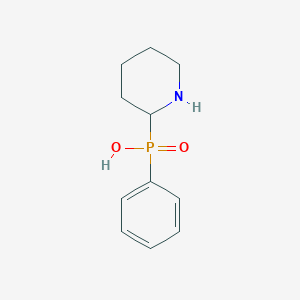

Phenyl(piperidin-2-yl)phosphinic acid

Beschreibung

Significance of Organophosphorus Compounds in Contemporary Chemical Science

Organophosphorus compounds, a diverse class of molecules containing a carbon-phosphorus bond, are of paramount importance in modern chemical science. nih.govnih.gov Their applications are wide-ranging, from roles in medicinal and agricultural chemistry to materials science. nih.gov In the realm of medicine, over 80 phosphorus-containing drugs are currently in clinical use, and in agriculture, more than 300 are used as pesticides. nih.gov The versatility of organophosphorus compounds stems from the unique properties of the phosphorus atom, which can exist in various oxidation states and adopt diverse coordination geometries. nih.gov This allows for the fine-tuning of the electronic and steric properties of these molecules, making them invaluable as ligands in metal-catalyzed reactions, as improved Wittig reagents for alkene synthesis, and as building blocks for complex molecular architectures. nih.gov

Role of Phosphinic Acid Moieties in Mimicking Biological Transition States

Phosphinic acids, characterized by the R₂P(O)OH functional group, have garnered significant attention as "transition-state analogues." kent.ac.ukresearchgate.net In many enzymatic reactions, particularly those involving the hydrolysis of amide bonds, the reaction proceeds through a high-energy, tetrahedral intermediate. kent.ac.ukmdpi.com The phosphinic acid moiety, with its stable tetrahedral geometry, can mimic this transient state. mdpi.com This structural and electronic resemblance allows phosphinic acid-containing molecules to bind tightly to the active sites of enzymes, acting as potent and specific inhibitors. researchgate.net This property is particularly exploited in the design of inhibitors for metalloproteases and aspartic acid proteinases, where the phosphinate group can effectively coordinate with the metal ions in the enzyme's active site. mdpi.com

Importance of Piperidine (B6355638) Scaffolds in Synthetic and Bioactive Molecules

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast number of natural products and synthetic pharmaceuticals. ajchem-a.com Its prevalence is due to a combination of factors, including its conformational flexibility and its ability to serve as a key pharmacophore, engaging in crucial interactions with biological targets. ajchem-a.com The nitrogen atom can be protonated at physiological pH, allowing for ionic interactions, and the ring itself provides a three-dimensional framework that can be functionalized to optimize binding affinity and selectivity. ajchem-a.com Consequently, the piperidine motif is found in drugs with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. ajchem-a.com

Contextualizing Phenyl(piperidin-2-yl)phosphinic Acid within Advanced Chemical Research

Based on the established importance of its constituent parts, this compound represents a molecule of significant academic interest. The combination of a phosphinic acid transition-state mimic with a biologically relevant piperidine scaffold and a phenyl group for potential aromatic interactions suggests that this compound could be a valuable probe or lead compound in medicinal chemistry research. Specifically, it could be investigated as an inhibitor of enzymes that recognize substrates containing a phenylalanine residue adjacent to a proline-like structure. Despite this theoretical potential, a thorough search of the academic literature reveals a lack of specific studies focused on this exact molecule.

Scope and Objectives of Academic Inquiry into this compound

A comprehensive academic investigation into this compound would necessitate a multi-faceted approach. The primary objectives of such an inquiry would be:

Synthesis: Development of a robust and stereoselective synthetic route to obtain the compound in high purity. This would likely involve strategies common in organophosphorus and heterocyclic chemistry.

Structural Characterization: Detailed analysis of the compound's structure using a suite of spectroscopic and crystallographic techniques to confirm its constitution and stereochemistry.

Reactivity Profile: Investigation of the compound's chemical behavior, including its acidity, stability, and potential to act as a ligand for metal complexes.

Biological Evaluation: Screening of the compound against a panel of relevant biological targets, such as proteases, to assess its potential as an enzyme inhibitor.

However, as no dedicated research on this compound is currently available in the public domain, the following sections that would typically detail these findings remain speculative. The absence of data underscores a clear gap in the current body of chemical research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

phenyl(piperidin-2-yl)phosphinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16NO2P/c13-15(14,10-6-2-1-3-7-10)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVCMXAROKJDNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)P(=O)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Analysis Hypothetical

X-ray Crystallography

No crystal structure data for Phenyl(piperidin-2-yl)phosphinic acid has been published. A crystal structure would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule, including the relative stereochemistry of the substituents on the piperidine (B6355638) ring and the phosphorus center.

Advanced Computational Chemistry and Theoretical Investigations of Phenyl Piperidin 2 Yl Phosphinic Acid

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for investigating the molecular properties of complex organic compounds from first principles. These computational methods provide deep insights into the geometric and electronic characteristics of molecules, complementing and guiding experimental studies. For Phenyl(piperidin-2-yl)phosphinic acid, these techniques are invaluable for understanding its structure, stability, and reactivity at a molecular level.

Ab Initio and Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemistry for determining the equilibrium geometry and electronic structure of molecules. DFT, particularly with hybrid functionals like B3LYP, has been widely used for its balance of computational cost and accuracy in studying organic and organophosphorus compounds. researchgate.netnih.gov

The first step in a computational study is geometry optimization, where the goal is to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation of the molecule. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles of the phenyl ring, the piperidine (B6355638) ring, and the phosphinic acid group. The piperidine ring typically adopts a stable chair conformation. researchgate.net The optimization process yields a detailed picture of the molecule's 3D structure.

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | P=O | 1.48 Å |

| Bond Length | P-OH | 1.62 Å |

| Bond Length | P-C (phenyl) | 1.80 Å |

| Bond Length | P-C (piperidine) | 1.85 Å |

| Bond Angle | O=P-OH | 115° |

| Bond Angle | C-P-C | 108° |

| Dihedral Angle | C-N-C-C (piperidine ring) | ~55° (Chair) |

Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data

A significant application of DFT is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netmdpi.com By calculating these parameters and comparing them to experimentally obtained spectra, the accuracy of the computational model and the structural assignment can be validated.

The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated magnetic shielding tensors are converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Similarly, by calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined, simulating the IR spectrum. mdpi.com Discrepancies between calculated and experimental spectra can often be reconciled by applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. While specific comparative data for this compound is not available in the literature, this dual approach is a standard and powerful methodology in chemical research.

Table 2: Representative Comparison of Calculated and Experimental Spectroscopic Data (Hypothetical Data)

| Parameter | Functional Group | Calculated Value | Experimental Value |

| ¹³C NMR Shift (ppm) | P-C (Aromatic) | 130.5 | 132.1 |

| ¹H NMR Shift (ppm) | P-OH | 10.8 | 11.2 |

| IR Frequency (cm⁻¹) | P=O stretch | 1250 | 1235 |

| IR Frequency (cm⁻¹) | O-H stretch | 3450 | 3400 |

Note: This table illustrates the principle of comparing calculated and experimental data. The values are hypothetical and representative for the given functional groups.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the chemical reactivity of molecules. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. aimspress.com For molecules containing piperidine and phosphinic acid moieties, DFT calculations can provide reliable estimates of these orbital energies.

Analysis of the spatial distribution of the HOMO and LUMO can also predict the likely sites of electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl ring and the oxygen atoms of the phosphinic acid, while the LUMO may be distributed over the phosphorus atom and the phenyl ring.

Table 3: Calculated Frontier Molecular Orbital Energies for a Representative Phosphinic Acid Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The values in this table are representative and based on published data for structurally related compounds, providing an estimation of the electronic properties of this compound.

Mechanistic Pathway Elucidation

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Transition State Characterization in Synthetic Transformations

Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states, which are the high-energy structures that connect reactants to products. Computational methods, particularly DFT, can be used to locate these transition states on the potential energy surface.

For the synthesis of this compound, which could involve reactions such as the hydrophosphinylation of a piperidine-derived imine or the Pudovik reaction, computational studies can model the proposed reaction pathways. organic-chemistry.orgnih.gov By calculating the structures and energies of the reactants, intermediates, transition states, and products, a detailed reaction mechanism can be constructed. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Reaction Energetics and Kinetic Profiling

Once the stationary points (reactants, intermediates, transition states, and products) on the reaction pathway have been identified, their relative energies can be calculated to create a reaction energy profile. This profile provides crucial information about the thermodynamics and kinetics of the reaction.

The activation energy (the energy difference between the reactants and the transition state) determines the rate of the reaction. nih.gov A lower activation energy implies a faster reaction. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

Molecular Modeling and Dynamics Simulations

Computational chemistry offers powerful tools to investigate the structural and dynamic properties of molecules at an atomic level. For this compound, molecular modeling and dynamics simulations provide crucial insights into its behavior, which is fundamental for understanding its chemical reactivity and potential applications.

Conformational Space Exploration of this compound

The conformational flexibility of this compound, arising from the rotatable bonds associated with the phenyl and piperidine rings, as well as the phosphinic acid group, results in a complex potential energy surface. Exploring this conformational space is essential to identify low-energy conformers that are significantly populated under experimental conditions.

The piperidine ring itself can exist in different chair and boat conformations, further contributing to the conformational diversity of the molecule. Theoretical calculations can predict the energetic barriers between these conformers and the likelihood of their interconversion. The presence of the bulky phenylphosphinic acid substituent on the piperidine ring influences the ring's puckering and the axial or equatorial preference of the substituent.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-P-N) | Piperidine Ring Conformation | Relative Energy (kcal/mol) |

| 1 | 60° | Chair | 0.00 |

| 2 | 180° | Chair | 1.25 |

| 3 | -60° | Chair | 1.30 |

| 4 | 60° | Skew-Boat | 5.60 |

Note: This table is for illustrative purposes to demonstrate the expected output of a conformational analysis and is not based on experimentally verified data.

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions (NCIs) are fundamental to the structure, stability, and molecular recognition properties of this compound. mdpi.commdpi.com Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are invaluable for identifying and characterizing these interactions. mdpi.commdpi.comresearchgate.net

Hydrogen Bonding: The phosphinic acid group (-P(O)(OH)H) and the secondary amine in the piperidine ring (-NH-) are capable of acting as both hydrogen bond donors and acceptors. Intramolecular hydrogen bonds can form between the phosphinic acid proton and the nitrogen atom of the piperidine ring, or between the amine proton and one of the oxygen atoms of the phosphinic acid group. These interactions can significantly stabilize certain conformers. In the solid state and in solution, intermolecular hydrogen bonds are expected to play a dominant role, leading to the formation of dimers or larger aggregates. nih.gov The strength of these hydrogen bonds can be estimated computationally by analyzing the electron density at the bond critical points. mdpi.com

Other Interactions: Other weak interactions, such as C-H···π interactions, where a C-H bond from the piperidine ring interacts with the π-system of the phenyl ring, can also be present. researchgate.net Hirshfeld surface analysis is a powerful tool to visualize and quantify the various intermolecular contacts within a crystal structure. mdpi.comresearchgate.net

Table 2: Illustrative Calculated Non-Covalent Interaction Energies in a this compound Dimer

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

| Hydrogen Bond | P-OH···O=P | -5.0 to -8.0 |

| Hydrogen Bond | N-H···O=P | -3.0 to -5.0 |

| π-Stacking | Phenyl···Phenyl | -1.5 to -2.5 |

| C-H···π | Piperidine C-H···Phenyl | -0.5 to -1.5 |

Note: This table provides a hypothetical range of interaction energies based on typical values for such interactions and is not derived from specific experimental data for this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. uni-muenchen.de For this compound, NBO analysis can elucidate the nature of bonding, hyperconjugative interactions, and charge transfer, which are crucial for understanding its stability and reactivity. materialsciencejournal.orgnih.gov

The analysis partitions the molecular wavefunction into a set of localized natural bond orbitals. This allows for the quantification of the electron density in bonding, non-bonding (lone pair), and anti-bonding orbitals. A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. uni-muenchen.de These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Furthermore, NBO analysis can provide insights into the charge distribution across the molecule, calculating the natural atomic charges on each atom. This information is valuable for understanding the electrostatic potential and identifying sites susceptible to electrophilic or nucleophilic attack. The analysis can also shed light on the hybridization of the atomic orbitals involved in bonding. uni-muenchen.defaccts.de

Table 3: Illustrative NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(N) | σ(C-C) | 2.5 |

| LP(O1) | σ(P-O2) | 5.1 |

| LP(O2) | σ(P-C) | 3.8 |

| σ(C-H) | σ(P-C) | 1.2 |

Note: This table is a hypothetical representation of NBO results to illustrate the type of data obtained. LP denotes a lone pair and σ denotes an anti-bonding orbital.*

Theoretical Insights into Metal Complexation and Ligand-Metal Interactions

The phosphinic acid and piperidine nitrogen functionalities in this compound make it a potentially effective ligand for metal ions. acs.org Computational studies can provide significant insights into the thermodynamics and electronic structure of its metal complexes. acs.orgnih.gov

Density Functional Theory (DFT) calculations can be employed to model the geometry of metal complexes with this compound. These calculations can predict the coordination mode of the ligand, for instance, whether it acts as a monodentate, bidentate, or bridging ligand. The phosphinic acid group can coordinate to a metal center through one or both of its oxygen atoms, and the piperidine nitrogen can also participate in coordination. acs.org

By calculating the complexation energies, theoretical methods can predict the affinity of the ligand for different metal ions. acs.org This can help in understanding the selectivity of the ligand. The calculations can also provide information on the bond lengths and angles in the coordinated complex, offering a detailed picture of the coordination sphere. acs.org

Furthermore, NBO analysis can be applied to the metal complexes to investigate the nature of the ligand-metal bond. acs.org This can reveal the extent of charge transfer from the ligand to the metal ion, and vice-versa, providing a quantitative measure of the covalent and electrostatic contributions to the bond. acs.org Analysis of the frontier molecular orbitals (HOMO and LUMO) of the complex can also provide insights into its electronic properties and reactivity. researchgate.net

Table 4: Illustrative Calculated Properties for a Metal Complex of this compound (L)

| Property | [M(L)₂] Complex (M=Zn(II)) | [M(L)₂] Complex (M=Cu(II)) |

| Coordination Mode | Bidentate (O,O) | Bidentate (O,N) |

| M-O Bond Length (Å) | 2.10 | 2.05 |

| M-N Bond Length (Å) | - | 2.15 |

| Complexation Energy (kcal/mol) | -25.5 | -28.0 |

| NBO Charge Transfer (L→M) | 0.35 e⁻ | 0.45 e⁻ |

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from computational studies of metal complexes and is not based on experimental measurements.

Conclusion

While the fundamental principles of organic and medicinal chemistry suggest that Phenyl(piperidin-2-yl)phosphinic acid is a compound of considerable interest, the current lack of specific academic research on this molecule is a notable finding. The information presented in this article is based on the well-documented properties of its constituent functional groups and serves to highlight a promising, yet unexplored, area of chemical research. Further investigation is required to synthesize, characterize, and evaluate the properties and potential applications of this intriguing molecule.

Future Directions and Emerging Research Avenues for Phenyl Piperidin 2 Yl Phosphinic Acid

Development of Next-Generation Stereoselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of precise and efficient stereoselective synthetic methods for Phenyl(piperidin-2-yl)phosphinic acid is a critical research frontier. The presence of two stereogenic centers—one on the piperidine (B6355638) ring and the other at the phosphorus atom—presents a significant synthetic challenge.

Future research is expected to focus on organocatalytic strategies, which have shown great promise in the asymmetric synthesis of P-stereogenic molecules and chiral piperidines. nih.govnih.gov Chiral Phosphoric Acids (CPAs), for instance, have emerged as highly versatile Brønsted acid organocatalysts capable of inducing high levels of stereoselectivity in a wide range of reactions. rsc.orgresearchgate.netrsc.org The development of novel CPA catalysts could enable the direct and enantioselective synthesis of this compound with precise control over both chiral centers.

Key strategies that will likely be explored include:

Catalytic Asymmetric Desymmetrization: This powerful strategy involves the selective reaction of one of two identical functional groups in a symmetrical, achiral starting material to create a chiral product. nih.gov This could be applied to a prochiral precursor of this compound.

Dynamic Kinetic Resolution (DKR): In DKR, a racemic starting material is converted into a single enantiomer of the product. rsc.org This approach could be highly effective for synthesizing enantiopure P-stereogenic phosphinates. nih.gov

Transition-Metal Catalysis: The use of transition metals like iridium and palladium with chiral ligands has proven effective for the asymmetric hydrogenation of pyridine (B92270) derivatives to form enantioenriched piperidines and for the enantioselective C-H functionalization to create P-stereogenic phosphinamides. acs.orgacs.org Future work may involve developing novel catalyst systems tailored for the specific structure of this compound. acs.orgrsc.org

The table below summarizes potential stereoselective synthetic strategies applicable to this compound.

| Synthetic Strategy | Catalyst/Method | Key Advantage | Relevant Findings |

| Organocatalytic Asymmetric Synthesis | Chiral Phosphoric Acids (CPAs) | High versatility and enantioselectivity in constructing stereogenic centers. rsc.orgresearchgate.net | CPAs have been successfully used in a wide array of asymmetric transformations. rsc.org |

| Asymmetric Desymmetrization | Organocatalysts (e.g., N-heterocyclic carbenes) | Efficient access to P-stereogenic compounds from symmetrical precursors. nih.gov | A powerful strategy that has accounted for a large part of the catalytic synthesis of P-stereogenic compounds. nih.gov |

| Dynamic Kinetic Resolution | Chiral Nucleophilic Catalysts (e.g., Benzotetramisole) | Conversion of a racemate into a single enantiomer, maximizing yield. nih.gov | Has been applied to the synthesis of asymmetric phosphonates with moderate to good enantioselectivity. nih.gov |

| Transition-Metal Catalyzed C-H Functionalization | Palladium(II) with chiral ligands (e.g., L-pyroglutamic acid) | Direct formation of P-C bonds with high stereocontrol. acs.org | Enables the synthesis of structurally diverse P-stereogenic phosphinamides. acs.org |

| Asymmetric Hydrogenation | Iridium complexes with chiral ligands (e.g., MeO-BoQPhos) | Efficient and atom-economical route to enantioenriched piperidines from pyridines. acs.org | Provides a practical method for preparing enantioenriched 2-alkyl piperidines. acs.org |

Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Analysis

To optimize the synthetic methodologies discussed above, a deep understanding of reaction kinetics, mechanisms, and pathways is essential. Advanced spectroscopic techniques, particularly those that allow for real-time, in-situ monitoring, are poised to revolutionize the analysis of the synthesis of this compound.

Process Analytical Technology (PAT) , a framework encouraged by regulatory bodies like the FDA, aims to design, analyze, and control manufacturing processes by measuring critical process parameters (CPPs) that affect critical quality attributes (CQAs). wikipedia.orglongdom.orgmt.com Implementing PAT principles will lead to more robust and efficient syntheses.

Future research in this area will likely involve:

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy: ReactIR and similar technologies enable the continuous monitoring of reactants, intermediates, and products in real-time directly in the reaction vessel. mt.comnih.gov This provides invaluable data on reaction kinetics and helps to identify transient intermediates, which is crucial for mechanistic elucidation. rsc.orgacs.orgresearchgate.net The ability to track the concentration of different species as the reaction progresses allows for rapid optimization of conditions like temperature, pressure, and catalyst loading. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR (COSY, HSQC, HMBC) and ³¹P NMR, are indispensable for the structural characterization of organophosphorus compounds. Future applications could involve using in-situ NMR to monitor reaction progress and stereoselectivity directly.

Raman Spectroscopy: As a complementary vibrational spectroscopy technique to FTIR, Raman is particularly useful for monitoring reactions in aqueous media and for studying crystalline forms and polymorphism.

The integration of these techniques provides a comprehensive analytical toolkit for understanding and optimizing the synthesis of this compound.

Integration of Machine Learning and AI in Computational Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and materials science. frontiersin.orgdoaj.orgresearchgate.net These computational tools can explore vast chemical spaces and predict molecular properties, significantly accelerating the design and optimization of new derivatives of this compound. ijpsjournal.comoup.com

Emerging research avenues in this domain include:

De Novo Molecular Design: Generative AI algorithms, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties from scratch. frontiersin.orgdoaj.orgijpsjournal.com This could be used to generate novel this compound derivatives optimized for specific biological targets or material properties.

Property Prediction: ML models are increasingly used to predict a wide range of small molecule properties, including binding affinities, solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. acellera.comarxiv.orgtandfonline.com Training these models on data from existing phosphinic acids and piperidine-containing drugs could allow for the rapid in-silico screening of new derivatives, prioritizing those with the most promising characteristics for synthesis.

Reaction and Synthesis Prediction: AI tools are being developed to predict the outcomes of chemical reactions and even to plan entire synthetic routes. This can help chemists identify the most efficient ways to synthesize novel, computationally designed compounds.

The table below outlines how AI/ML can be integrated into the research pipeline for this compound.

| AI/ML Application | Technique/Model | Objective | Potential Impact |

| De Novo Design | Generative AI (RNNs, VAEs, GANs) | Generate novel molecular structures with optimized properties. frontiersin.orgijpsjournal.com | Accelerates the discovery of new lead compounds with improved efficacy or novel functions. doaj.org |

| Property Prediction | Supervised Learning (e.g., Random Forest, Neural Networks) | Predict ADMET properties, binding affinity, and physicochemical characteristics. arxiv.orgacademicjournals.org | Reduces the need for costly and time-consuming experimental screening by prioritizing promising candidates. acellera.com |

| Target Identification | Bayesian Models, Molecular Docking | Predict potential biological targets for a given small molecule. nih.govacs.orgnih.gov | Helps to elucidate the mechanism of action and identify new therapeutic applications. |

| Synthesis Planning | Retrosynthesis Algorithms | Propose efficient synthetic routes for novel compounds. | Streamlines the process of creating newly designed molecules in the lab. |

| Surface Interaction Prediction | Machine Learning PMF Prediction | Predict the adsorption affinity of molecules to surfaces for materials science applications. rsc.org | Guides the design of functionalized materials with specific binding properties. rsc.org |

Exploration of Novel Biological Targets and Enzyme Systems

The structural motifs within this compound suggest a rich potential for biological activity. Piperidine rings are privileged structures found in numerous FDA-approved drugs and biologically active natural products. nih.govrsc.org Phosphinic acids are known to act as mimics of the transition state of peptide hydrolysis, making them effective inhibitors of various enzymes, particularly metalloproteases. The future exploration of this compound's biological potential will involve a multi-pronged approach.

Firstly, computational target prediction will play a crucial role. In-silico methods like molecular docking and pharmacophore modeling can screen this compound and its virtual derivatives against large databases of protein structures to identify potential binding partners. nih.govnih.gov Bayesian models trained on large chemogenomics databases can also predict the most likely protein targets based on chemical structure alone. acs.org

Secondly, there will be a focus on specific enzyme families . Given the phosphinic acid group, key targets for investigation include:

Matrix Metalloproteinases (MMPs): These zinc-dependent endopeptidases are involved in tissue remodeling and are implicated in diseases like cancer and arthritis. Phosphinic acids are known inhibitors of MMPs.

Angiotensin-Converting Enzyme (ACE): This key enzyme in the renin-angiotensin system is a target for hypertension drugs. Phosphinic acid-containing compounds have been explored as ACE inhibitors.

Folylpoly-γ-glutamate Synthetase (FPGS): This enzyme is essential for cell growth and is a target for anticancer drug design. Phosphinic acid pseudopeptides have been synthesized as potent inhibitors of FPGS. nih.gov

The unique stereochemistry of this compound will be critical, as different stereoisomers will likely exhibit distinct binding affinities and inhibitory activities against target enzymes.

Functionalization for Advanced Materials Science Applications

The reactivity of the phosphinic acid group and the piperidine ring opens up avenues for incorporating this compound into advanced materials. Research in this area is moving beyond traditional applications of organophosphorus compounds.

Key emerging applications include:

Metal-Organic Frameworks (MOFs): Phosphinic acids are being explored as alternative linkers to the more common carboxylates for the synthesis of MOFs. nih.govresearchgate.netresearchgate.net The phosphinate group can form stronger bonds with certain metal centers, leading to MOFs with enhanced thermal and chemical stability, which is crucial for applications in gas storage, separation, and catalysis. researchgate.netnih.govcas.cz Functionalizing the piperidine ring could allow for the tuning of pore size and surface chemistry within the MOF structure.

Flame Retardants: Organophosphorus compounds are widely used as flame retardants, often as replacements for more toxic halogenated compounds. aaqr.orgnih.govrsc.orgacs.org They typically act in the solid phase by promoting the formation of a protective char layer. nih.gov this compound could be explored as a reactive flame retardant, where it is chemically incorporated into a polymer backbone, reducing the potential for leaching into the environment.

Functional Polymers: The compound can be used as a monomer or a functionalizing agent for polymers. The phosphinic acid group can impart properties such as improved adhesion, thermal stability, or ion-exchange capabilities.

Future research will focus on synthesizing derivatives of this compound with additional functional groups to facilitate polymerization or to tailor their interaction with metal ions and surfaces.

Q & A

Q. What are the established synthetic routes for phenylphosphinic acid, and how are impurities controlled?

Phenylphosphinic acid is synthesized via hydrolysis of phenylphosphonous acid chlorides or oxidative methods involving hypophosphorous acid derivatives. Key steps include controlling reaction temperature (80–100°C) and using inert atmospheres to prevent oxidation. Impurity profiles (e.g., diphenylphosphinic acid) are monitored via HPLC with UV detection at 210 nm, as residual starting materials or byproducts can affect catalytic performance . Technical specifications recommend maintaining ≤2.0% phenylphosphonic acid content and <10 ppm iron impurities to ensure purity .

Q. Which analytical techniques are critical for characterizing phenylphosphinic acid and its derivatives?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the phenyl group (δ 7.3–7.5 ppm in ¹H) and phosphorus-coupled splitting patterns .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 141.08 for C₆H₇O₂P) .

- Elemental Analysis: Ensures compliance with purity standards (≥99.0%) and detects trace metal contaminants (e.g., Ni <20 ppm) .

Advanced Research Questions

Q. How does phenylphosphinic acid function as a Brønsted/Lewis acid catalyst in multicomponent reactions like the Ugi reaction?

Phenylphosphinic acid exhibits dual catalytic behavior:

- Brønsted Acidity: Protonates imine intermediates in Ugi reactions, facilitating nucleophilic attack by isocyanides .

- Lewis Basicity (via tautomerization): The phosphonous acid tautomer stabilizes nitrilium ions through hydrogen bonding, accelerating cyclization (Scheme 1, ). Optimization involves balancing solvent polarity (toluene preferred) and catalyst loading (10 mol% yields 95% conversion vs. 5 mol% at 83%) .

Q. What experimental strategies address discrepancies in reported catalytic efficiency of phenylphosphinic acid?

- Reaction Condition Screening: Test solvent effects (e.g., THF reduces solubility vs. toluene), temperature (80°C optimal), and substrate stoichiometry .

- Catalyst Stability Assays: Monitor decomposition via ³¹P NMR under varying pH (solubility drops to 16 μg/mL at pH 2.6 vs. 38 μg/mL at pH 3.7) .

- Cross-Study Validation: Replicate protocols using standardized purity benchmarks (e.g., ≤350 ppm chloride content to avoid side reactions) .

Q. How do pH and counterion selection influence the solubility and reactivity of phenylphosphinic acid in aqueous systems?

Solubility is highly pH-dependent due to the compound’s zwitterionic nature. At pH >5.7, deprotonation of the hydroxyl group increases aqueous solubility (up to 1.13 mg/mL in NH₄HCO₃ buffer), enabling homogeneous catalysis. In contrast, acidic conditions (pH <3) favor organic-phase partitioning, necessitating phase-transfer agents for biphasic reactions .

Q. What computational and experimental methods elucidate the tautomeric equilibrium of phenylphosphinic acid?

- DFT Calculations: Model energy differences between phosphinic acid (I) and phosphonous acid (II) tautomers, predicting dominant species under specific conditions .

- Spectroscopic Titrations: Use ¹H-¹⁵N HMBC NMR to track protonation states in situ during catalysis .

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated substrates to identify rate-limiting steps influenced by tautomerization .

Methodological Best Practices

- Catalyst Recycling: Employ solid-supported analogs (e.g., silica-immobilized phenylphosphinic acid) to enhance recoverability in flow reactors .

- Data Reproducibility: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments that reconcile conflicting literature data .

- Safety Protocols: Store phenylphosphinic acid under nitrogen (UN 3261) to prevent oxidative degradation, and avoid contact with strong oxidizers (e.g., HNO₃) due to exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.